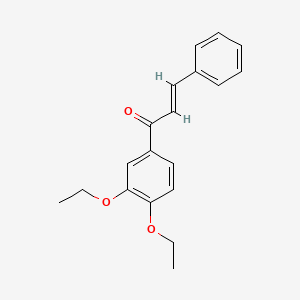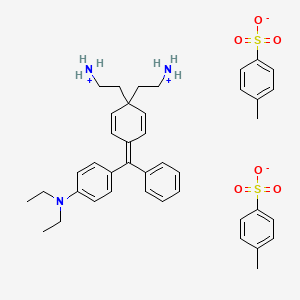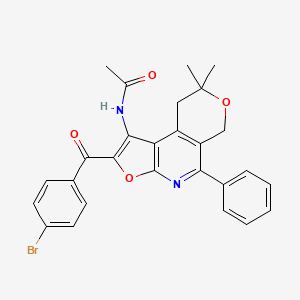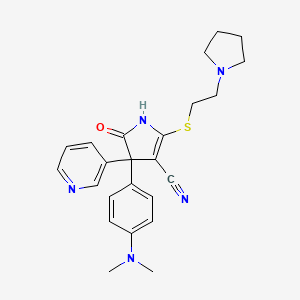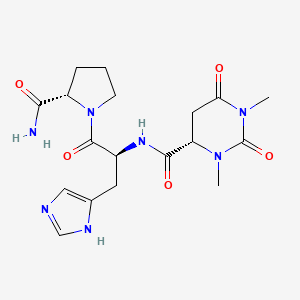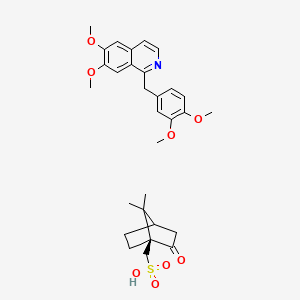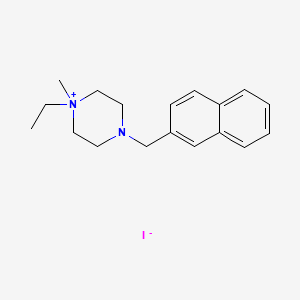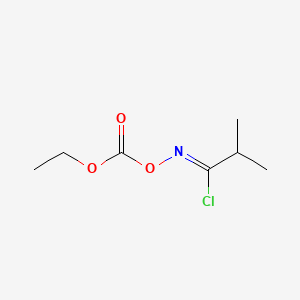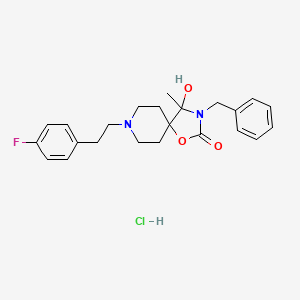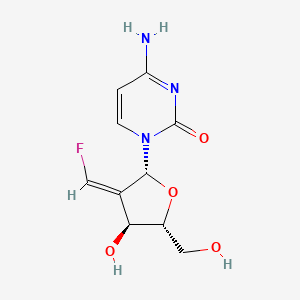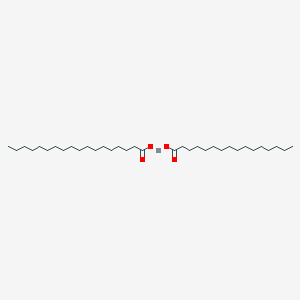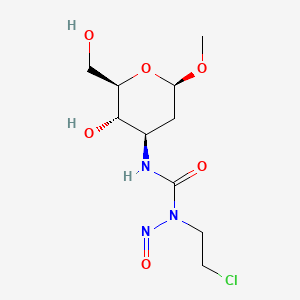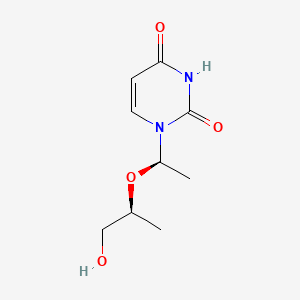
2',3'-Dideoxy-secouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Dideoxy-secouridine is a synthetic nucleoside analogue that has garnered significant interest due to its potential applications in antiviral and anticancer research. This compound is structurally similar to naturally occurring nucleosides but lacks the hydroxyl groups at the 2’ and 3’ positions, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-secouridine typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate derivatives, where ribonucleoside 2’,3’-bisxanthates are prepared using bromoethane or 3-bromopropanenitrile as alkylating agents. The subsequent radical deoxygenation reaction employs tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) to replace hazardous reagents like tributyltin hydride and azobisisobutyronitrile .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-secouridine may involve enzymatic methods, such as using adenosine deaminase to transform 2’,3’-dideoxyadenosine into 2’,3’-dideoxyinosine. This method is advantageous due to its high yield and environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’-Dideoxy-secouridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation reactions can be performed using metal halides in solvents like dimethylformamide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Metal halides in dimethylformamide.
Major Products
Oxidation: Formation of uracil derivatives.
Reduction: Formation of deoxyuridine analogues.
Substitution: Formation of halogenated nucleosides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of other nucleoside analogues.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of antiviral drugs and as a research tool in biochemical studies.
Wirkmechanismus
The mechanism of action of 2’,3’-Dideoxy-secouridine involves its incorporation into viral DNA during replication. This incorporation results in chain termination, effectively inhibiting the replication process. The compound targets viral reverse transcriptase enzymes, preventing the synthesis of viral DNA from RNA templates .
Vergleich Mit ähnlichen Verbindungen
2’,3’-Dideoxy-secouridine is unique due to its specific structural modifications, which confer distinct biological activities. Similar compounds include:
2’,3’-Dideoxyadenosine: Another nucleoside analogue with antiviral properties.
2’,3’-Dideoxycytidine: Known for its use in HIV treatment.
2’,3’-Dideoxyinosine: Used as an antiviral agent in the treatment of HIV.
These compounds share similar mechanisms of action but differ in their specific applications and efficacy profiles.
Eigenschaften
CAS-Nummer |
130515-71-8 |
|---|---|
Molekularformel |
C9H14N2O4 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
1-[(1R)-1-[(2S)-1-hydroxypropan-2-yl]oxyethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O4/c1-6(5-12)15-7(2)11-4-3-8(13)10-9(11)14/h3-4,6-7,12H,5H2,1-2H3,(H,10,13,14)/t6-,7+/m0/s1 |
InChI-Schlüssel |
CVDUCKNWPZFFFS-NKWVEPMBSA-N |
Isomerische SMILES |
C[C@@H](CO)O[C@H](C)N1C=CC(=O)NC1=O |
Kanonische SMILES |
CC(CO)OC(C)N1C=CC(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


